molecular formula C24H20N4OS B4230980 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide

Cat. No. B4230980
M. Wt: 412.5 g/mol
InChI Key: YRCJYGLRFOHPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide, also known as DTMA, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide works by reacting with NO to form a fluorescent product that can be detected using spectroscopic techniques. The reaction between 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide and NO is rapid and specific, allowing for the selective detection of NO in the presence of other reactive oxygen species.
Biochemical and Physiological Effects:
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide has been shown to be non-toxic and biocompatible, making it suitable for use in biological systems. Its ability to detect NO in real-time and with high sensitivity has potential applications in the study of various physiological processes, including cardiovascular function, neuronal activity, and immune response.

Advantages and Limitations for Lab Experiments

The advantages of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide include its high sensitivity and specificity for NO detection, as well as its biocompatibility and non-toxicity. However, its limitations include the need for specialized spectroscopic equipment and the potential for interference from other reactive oxygen species.

Future Directions

1. Development of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide-based probes for the detection of other reactive oxygen species.
2. Investigation of the role of NO in various physiological processes using 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide-based probes.
3. Optimization of the synthesis method for 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide to improve yield and purity.
4. Integration of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide-based probes into imaging techniques for real-time visualization of NO in biological systems.
5. Application of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide-based probes in the diagnosis and treatment of NO-related diseases.
In conclusion, 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide is a compound with potential applications in scientific research, particularly in the study of NO in biological systems. Its ability to detect NO in real-time and with high sensitivity has significant implications for the understanding of various physiological processes. Further research is needed to optimize the synthesis method, develop new probes for the detection of other reactive oxygen species, and integrate 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide-based probes into imaging techniques for real-time visualization of NO in biological systems.

Scientific Research Applications

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(2-methylphenyl)acetamide has been studied for its potential application as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The ability to detect NO in real-time and with high sensitivity is essential for understanding its role in these processes.

properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-17-10-8-9-15-20(17)25-21(29)16-30-24-26-22(18-11-4-2-5-12-18)23(27-28-24)19-13-6-3-7-14-19/h2-15H,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCJYGLRFOHPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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